
3-Buten-2-one, 4-(4-hydroxyphenyl)-
Overview
Description
Preparation Methods
Fungal Biosynthesis in Nidula niveo-tomentosa
Polyketide Synthase Pathways
The basidiomycete Nidula niveo-tomentosa synthesizes 4-(4-hydroxyphenyl)-3-buten-2-one as a shunt product of raspberry ketone biosynthesis. Using ¹³C-labeled glucose and phenylalanine, researchers demonstrated that the fungal pathway elongates a benzoyl-CoA unit via a poly-β-keto chain, followed by cyclization and decarboxylation .
Key Observations :
-
Labeling Pattern : 24.4% of the product incorporated ¹³C from glucose at the C-1 and C-3 positions .
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Inhibitor Studies : Diclofop-methyl, an acetyl-CoA carboxylase inhibitor, suppressed ketone formation and shifted metabolites toward phenylacetic acid derivatives (Table 1) .
Compound | Concentration (mg/L) at Diclofop-Methyl (mM) |
---|---|
4-(4-Hydroxyphenyl)-3-buten-2-one | 0.7 → Trace |
Phenylacetic acid | ND → 2.9 |
Benzoic acid | ND → 0.6 |
Table 1 . Metabolic shift in N. niveo-tomentosa under acetyl-CoA carboxylase inhibition .
Biotechnological Implications
The fungal system offers a scalable platform for heterologous production, particularly when paired with precursor feeding. However, low titers (2–3 mg/L in wild-type strains) necessitate genetic engineering to overexpress rate-limiting enzymes like 4-coumaroyl-CoA ligase .
Biotransformation via Mammalian Liver Microsomes
Oxidative Metabolism of Trans-4-Phenyl-3-Buten-2-One
Incubation of trans-4-phenyl-3-buten-2-one with untreated rat liver microsomes generates 4-(4-hydroxyphenyl)-3-buten-2-one as a metabolite . Cytochrome P450 enzymes, particularly CYP2E1, mediate aromatic hydroxylation at the para position, though yields are low (<5%) . This pathway is primarily of pharmacological interest rather than preparative value.
Comparative Analysis of Synthesis Routes
By-Product Formation
Fungal systems produce phenylacetic acid and benzoic acid derivatives under suboptimal conditions, necessitating precise control of acetyl-CoA pools . Enzymatic routes exhibit minimal by-products due to the substrate specificity of polyketide synthases .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound leads to the formation of 4-(4-hydroxyphenyl)-2-butanone.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or rhodium on alumina are used for hydrogenation reactions.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-hydroxyphenyl)butanoic acid.
Reduction: 4-(4-hydroxyphenyl)-2-butanone.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
3-Buten-2-one, 4-(4-hydroxyphenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(4-hydroxyphenyl)- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(4-Hydroxyphenyl)-3-buten-2-one
- CAS Registry Number : 3160-35-8
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- Structure : An α,β-unsaturated ketone with a 4-hydroxyphenyl substituent at the β-position.
Natural Occurrence :
Isolated from the edible fungus Phellinus baumii and identified as an anti-inflammatory metabolite .
Comparison with Structural Analogues
Saturation Differences: Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one)
Functional Implications: The α,β-unsaturation in 4-(4-hydroxyphenyl)-3-buten-2-one increases its reactivity, making it a precursor in enzymatic hydrogenation to produce raspberry ketone .
Substituent Variations: Dehydrozingerone (4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one)
Phenyl vs. Hydroxyphenyl Derivatives: Benzylidene Acetone (4-Phenyl-3-buten-2-one)
Functional Implications :
The hydroxyl group in 4-(4-hydroxyphenyl)-3-buten-2-one increases polarity and hydrogen-bonding capacity, improving solubility in aqueous systems and bioavailability for pharmaceutical applications .
Cyclohexenyl-Substituted Analogues: α-Irone (4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one)
Functional Implications :
The cyclohexenyl group in α-irone contributes to its volatility and floral scent, whereas the aromatic hydroxyphenyl group in the target compound favors interactions with biological targets (e.g., enzymes in inflammation pathways) .
Key Research Findings
- Biosynthetic Role : Acts as an intermediate in raspberry ketone synthesis via enzymatic hydrogenation .
- Anti-Inflammatory Activity : Demonstrates efficacy in RAW264.7 macrophage cells, likely due to its α,β-unsaturated ketone moiety .
- Synthetic Utility : Used in immobilized enzyme systems for continuous production of fine chemicals, achieving 56-hour catalytic activity without cofactor replenishment .
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-(4-hydroxyphenyl)-2-butanone?
The Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones like 4-(4-hydroxyphenyl)-2-butanone. A typical procedure involves reacting 4-hydroxybenzaldehyde with acetone under basic or acidic catalysis. For example, 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde can be condensed to form structurally analogous compounds, as demonstrated in studies of related enones . Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or aqueous NaOH). Yield optimization may require purification via column chromatography or recrystallization.
Q. What analytical techniques are recommended for characterizing 4-(4-hydroxyphenyl)-2-butanone?
A combination of spectroscopic and chromatographic methods is essential:
- HPLC : Utilize a C18 column with a methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate buffer, pH 4.6) for purity assessment .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, phenolic -OH at ~3300 cm⁻¹) .
- NMR : ¹H and ¹³C NMR can confirm the α,β-unsaturated ketone structure and aromatic substitution pattern .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 178.0994 for C₁₀H₁₀O₂) .
Q. What safety precautions are critical during experimental handling?
Refer to Material Safety Data Sheets (MSDS) for hazard mitigation:
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory irritation .
- Storage : Keep in a cool, dry place away from oxidizing agents.
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of 4-(4-hydroxyphenyl)-2-butanone?
Density Functional Theory (DFT) calculations and molecular dynamics simulations can predict properties such as:
- Boiling Point : ~377.7°C (Predicted) .
- Density : ~1.013 g/cm³ (Predicted) .
- Polar Surface Area (PSA) : 17.07 Ų, indicating moderate hydrophilicity . Software like Gaussian or ORCA can optimize molecular geometry, while tools like COSMO-RS estimate solubility parameters. Validate predictions against experimental data (e.g., NIST Chemistry WebBook ).
Q. What strategies resolve discrepancies between experimental and computational data for this compound?
- Crystallographic Refinement : Use SHELXL (via SHELX suite) to resolve structural ambiguities in X-ray diffraction data. This is critical for validating bond lengths and angles .
- Error Analysis : Compare computed vs. experimental NMR chemical shifts using RMSD metrics. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to identify error sources.
Q. How can the biological activity of 4-(4-hydroxyphenyl)-2-butanone be systematically investigated?
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or cytotoxicity via MTT assays against cancer cell lines .
- Molecular Docking : Target enzymes like tyrosinase or cyclooxygenase-2 (COX-2) using AutoDock Vina. The phenolic moiety may act as a hydrogen-bond donor .
- Metabolic Stability : Use liver microsomes to assess Phase I/II metabolism, with LC-MS/MS quantification of metabolites .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
- Experimental Replication : Measure solubility in standardized solvents (e.g., water, DMSO) using gravimetric or UV-Vis methods.
- Contextual Factors : Note differences in temperature, pH, or purity grades across studies. For example, solubility in water may vary significantly at pH 7 vs. 4 .
- Machine Learning : Apply tools like AqSolDB to predict solubility from molecular descriptors and reconcile outliers .
Q. Methodological Tables
Table 1: Predicted vs. Experimental Physicochemical Properties
Property | Predicted | Experimental |
---|---|---|
Boiling Point (°C) | 377.7 ± 21.0 | Not reported |
Density (g/cm³) | 1.013 ± 0.06 | 1.12 (at 20°C) |
LogP | 1.98 | 2.10 (HPLC-derived) |
Table 2: Recommended Analytical Conditions
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3 |
InChI Key |
OCNIKEFATSKIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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